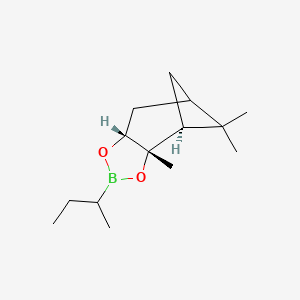
N-Butane-2-boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butane-2-boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its unique stereochemistry and the presence of a pinanediol moiety, which can influence its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butane-2-boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester typically involves the reaction of N-Butane-2-boronic acid with (1S,2S,3R,5S)-(+)-2,3-pinanediol. The reaction is usually carried out in the presence of a dehydrating agent to facilitate ester formation. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often performed under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butane-2-boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid or borate ester.
Reduction: Formation of borane derivatives.
Substitution: Participation in cross-coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like ethanol or toluene.
Major Products Formed
Oxidation: Boronic acid or borate ester.
Reduction: Borane derivatives.
Substitution: Coupled products with various aryl or vinyl halides.
Applications De Recherche Scientifique
Chemistry
N-Butane-2-boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of complex molecules.
Biology and Medicine
In biological and medicinal research, boronic esters are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors. They are also investigated for their role in drug delivery systems due to their ability to form reversible covalent bonds with diols.
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its role in catalysis and material science is also of significant interest.
Mécanisme D'action
The mechanism of action of N-Butane-2-boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester in chemical reactions involves the formation of boronate complexes. These complexes can undergo transmetalation in the presence of palladium catalysts, facilitating the formation of new carbon-carbon bonds. The pinanediol moiety can influence the stereochemistry and reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid pinanediol ester
- Methylboronic acid pinanediol ester
- Vinylboronic acid pinanediol ester
Uniqueness
N-Butane-2-boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester is unique due to its specific stereochemistry and the presence of the pinanediol moiety. This can result in different reactivity and selectivity compared to other boronic esters. Its applications in stereoselective synthesis and potential biological activity make it a compound of interest in various fields.
Propriétés
Formule moléculaire |
C14H25BO2 |
|---|---|
Poids moléculaire |
236.16 g/mol |
Nom IUPAC |
(1S,2S,6R)-4-butan-2-yl-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane |
InChI |
InChI=1S/C14H25BO2/c1-6-9(2)15-16-12-8-10-7-11(13(10,3)4)14(12,5)17-15/h9-12H,6-8H2,1-5H3/t9?,10?,11-,12+,14-/m0/s1 |
Clé InChI |
WHMUSDTWJRKCSL-FJTZARJSSA-N |
SMILES isomérique |
B1(O[C@@H]2CC3C[C@H]([C@@]2(O1)C)C3(C)C)C(C)CC |
SMILES canonique |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine](/img/structure/B13406882.png)

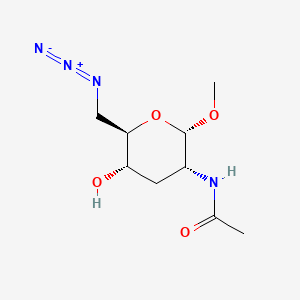
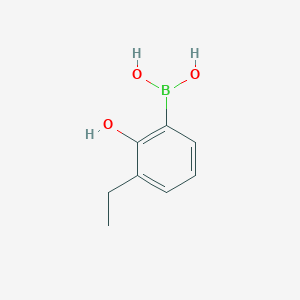
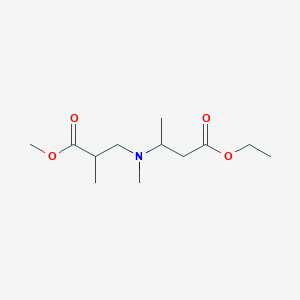
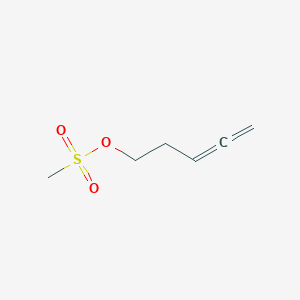
![disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium](/img/structure/B13406909.png)
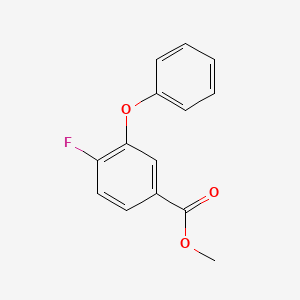
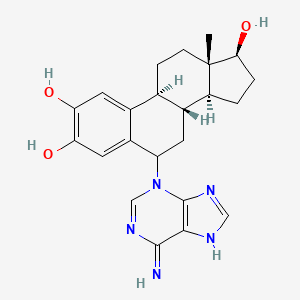
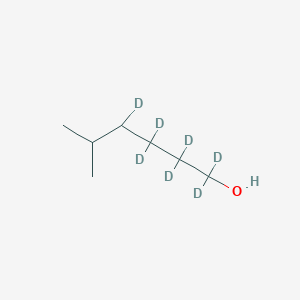
![Methyl 2-[[1-[[1-(2-tert-butylperoxypropan-2-ylamino)-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]benzoate](/img/structure/B13406945.png)
![4'-Heptyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13406954.png)
